2-[({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)amino]benzoic acid
Overview
Description
This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . The chemical formula is C20H19F3N2O3 .
Molecular Structure Analysis
The molecular structure of this compound includes a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . The average weight is 392.3717 and the monoisotopic weight is 392.134777099 .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, related compounds such as pinacol boronic esters have been used in various reactions . For example, catalytic protodeboronation of these esters has been reported, utilizing a radical approach .Physical And Chemical Properties Analysis
The compound has an average weight of 392.3717 and a monoisotopic weight of 392.134777099 . Its chemical formula is C20H19F3N2O3 .Scientific Research Applications
Metabolic Pathways and Enzymatic Activity
The compound 2-[({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)amino]benzoic acid is involved in various metabolic pathways, particularly those related to antidepressants. One study explored the metabolism of Lu AA21004, an antidepressant, which gets oxidized to different metabolites, including a benzoic acid derivative. This process involves enzymes like CYP2D6, CYP2C9, and others (Hvenegaard et al., 2012).
Synthesis and Structural Studies
The synthesis of novel compounds involving benzoic acid derivatives, which includes the trifluoromethylphenyl piperidin-1-yl moiety, has been a subject of research. These syntheses are often targeted towards specific pharmacological activities. For instance, a study detailed the synthesis of novel benzenesulfonamides derived from celecoxib, where the benzoic acid played a crucial role (Mustafa et al., 2016).
Antimicrobial Activity
Compounds containing the benzoic acid derivative structure have been investigated for their antimicrobial potential. One study synthesized new 1,3,4-oxadiazoles with a piperidin-1-ylmethyl-benzoic acid moiety and evaluated their antibacterial and antifungal activities, demonstrating significant potential in this area (Vankadari et al., 2013).
Molecular and Crystal Structure Analysis
The molecular and crystal structures of benzoic acid derivatives, including those with piperidin-1-yl groups, have been extensively studied. Research in this area focuses on understanding the interactions and bonding within these molecules, which is crucial for their application in various scientific domains (Skovsgaard & Bond, 2009).
Enzyme Inhibition and Drug Discovery
Research has also delved into the role of benzoic acid derivatives in inhibiting certain enzymes, contributing to the discovery of new drugs. For example, a study discovered new EP1 receptor selective antagonists that involve the benzoic acid structure, showcasing its importance in drug discovery processes (Naganawa et al., 2006).
Future Directions
properties
IUPAC Name |
2-[[4-[2-(trifluoromethyl)phenyl]piperidine-1-carbonyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c21-20(22,23)16-7-3-1-5-14(16)13-9-11-25(12-10-13)19(28)24-17-8-4-2-6-15(17)18(26)27/h1-8,13H,9-12H2,(H,24,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAQCLPMSVEOQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2C(F)(F)F)C(=O)NC3=CC=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)amino]benzoic acid | |
CAS RN |
1152782-19-8 | |
Record name | 1152782-19-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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